Cas no 303121-11-1 (6-Ethoxyquinolin-4-ol)

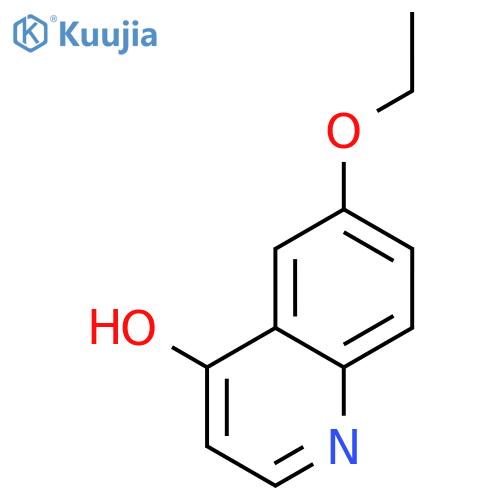

6-Ethoxyquinolin-4-ol structure

商品名:6-Ethoxyquinolin-4-ol

CAS番号:303121-11-1

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD02332227

CID:293371

PubChem ID:329773557

6-Ethoxyquinolin-4-ol 化学的及び物理的性質

名前と識別子

-

- 6-Ethoxyquinolin-4-ol

- 4-Quinolinol,6-ethoxy-

- 6-ethoxy-1H-quinolin-4-one

- 6-Ethoxy-4-hydroxyquinoline

- 6-Ethoxy-4-quinolinol

- F0911-3831

- 4-Quinolinol, 6-ethoxy-

- FT-0747170

- AURORA 17943

- SY227478

- SCHEMBL3691354

- AB11877

- SR-01000453229-1

- EU-0040423

- 303121-11-1

- SR-01000453229

- 6-Ethoxyquinolin-4(1H)-one

- 6-Ethoxy-quinolin-4-ol

- AKOS002264961

- MFCD02332227

- N16917

- AS-77487

- 6-Ethoxy-4-hydroxyquinoline, AldrichCPR

- Oprea1_562060

- Oprea1_792070

- DTXSID10352224

- CCG-108135

- CS-0069294

- AE-641/14616001

- DB-031212

- 497140-92-8

-

- MDL: MFCD02332227

- インチ: InChI=1S/C11H11NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)

- InChIKey: SIECPAIJDHEXAF-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC2=C(C=C1)NC=CC2=O

計算された属性

- せいみつぶんしりょう: 189.07900

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 1.163

- ゆうかいてん: NA

- ふってん: 333°C at 760 mmHg

- フラッシュポイント: 155.2°C

- 屈折率: 1.563

- PSA: 42.35000

- LogP: 2.33910

- じょうきあつ: 0.0±0.8 mmHg at 25°C

6-Ethoxyquinolin-4-ol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Ethoxyquinolin-4-ol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Ethoxyquinolin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR309240-1g |

6-Ethoxy-4-hydroxyquinoline |

303121-11-1 | 1g |

£207.00 | 2023-09-01 | ||

| Apollo Scientific | OR309240-5g |

6-Ethoxy-4-hydroxyquinoline |

303121-11-1 | 98% | 5g |

£119.00 | 2024-05-24 | |

| Chemenu | CM128132-1g |

6-ethoxyquinolin-4-ol |

303121-11-1 | 95% | 1g |

$297 | 2021-08-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000231-1G |

6-Ethoxy-4-hydroxyquinoline |

303121-11-1 | 1g |

¥3340.6 | 2023-11-14 | ||

| abcr | AB213715-1g |

6-Ethoxy-4-quinolinol; . |

303121-11-1 | 1g |

€297.00 | 2024-04-17 | ||

| abcr | AB213715-250mg |

6-Ethoxy-4-quinolinol; . |

303121-11-1 | 250mg |

€144.00 | 2024-04-17 | ||

| A2B Chem LLC | AB39292-5g |

6-Ethoxyquinolin-4-ol |

303121-11-1 | 95% | 5g |

$165.00 | 2024-04-20 | |

| Aaron | AR0030BS-250mg |

4-Quinolinol, 6-ethoxy- |

303121-11-1 | 97% | 250mg |

$8.00 | 2025-01-21 | |

| 1PlusChem | 1P00303G-100mg |

4-Quinolinol, 6-ethoxy- |

303121-11-1 | 95% | 100mg |

$6.00 | 2025-02-19 | |

| Aaron | AR0030BS-100mg |

4-Quinolinol, 6-ethoxy- |

303121-11-1 | 97% | 100mg |

$4.00 | 2025-01-21 |

6-Ethoxyquinolin-4-ol 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

303121-11-1 (6-Ethoxyquinolin-4-ol) 関連製品

- 37865-86-4(6-Ethoxy-1H-indole)

- 23456-82-8(4-ethoxy-1H-indole)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:303121-11-1)6-Ethoxyquinolin-4-ol

清らかである:99%

はかる:5g

価格 ($):202.0